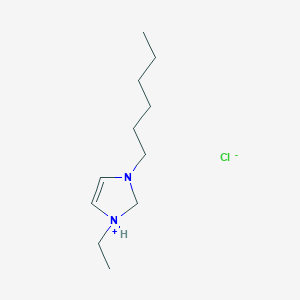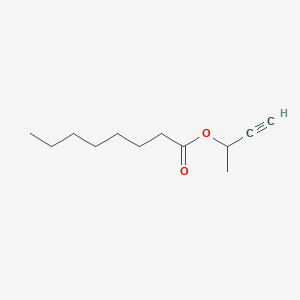
Octanoic acid, but-3-yn-2-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, but-3-yn-2-yl ester is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . This ester is derived from octanoic acid and but-3-yn-2-ol, and it is known for its unique chemical structure that includes both an ester functional group and an alkyne group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, but-3-yn-2-yl ester typically involves the esterification of octanoic acid with but-3-yn-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient mixing and contact between the reactants and the catalyst, leading to higher yields and purity of the ester product .
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, but-3-yn-2-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield octanoic acid and but-3-yn-2-ol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Hydrogenation reactions typically require hydrogen gas and a metal catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Applications De Recherche Scientifique
Octanoic acid, but-3-yn-2-yl ester has several applications in scientific research:
Mécanisme D'action
The mechanism by which octanoic acid, but-3-yn-2-yl ester exerts its effects depends on the specific reaction or application. For example:
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, but-3-yn-2-yl ester: Similar structure but with a shorter carbon chain (C₁₀H₁₆O₂).
Octanoic acid, oct-3-en-2-yl ester: Contains an alkene group instead of an alkyne group (C₁₆H₃₀O₂).
Succinic acid, but-3-yn-2-yl 4-octyl ester: Contains a succinic acid moiety and a longer carbon chain (C₁₆H₂₆O₄).
Uniqueness
Octanoic acid, but-3-yn-2-yl ester is unique due to its combination of an ester functional group and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various industrial applications .
Propriétés
Numéro CAS |
215544-17-5 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
but-3-yn-2-yl octanoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-9-10-12(13)14-11(3)5-2/h2,11H,4,6-10H2,1,3H3 |
Clé InChI |
JGTVWNZUWKACIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


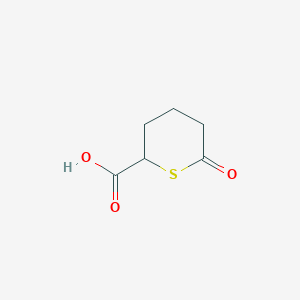
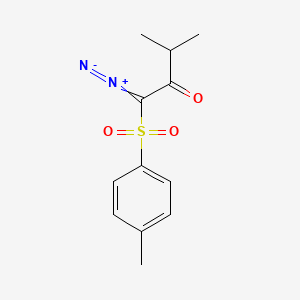
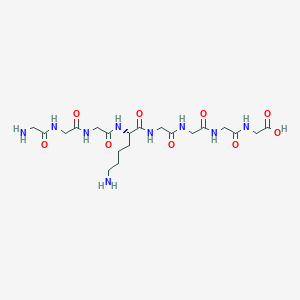
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)

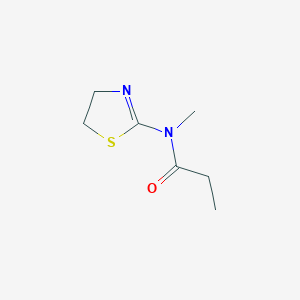


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
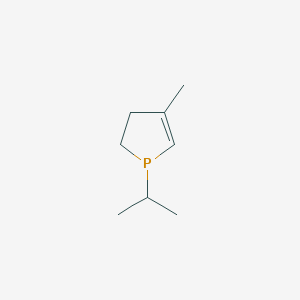
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
